molecular formula C11H12FIO2 B3104089 Tert-butyl 2-fluoro-6-iodobenzoate CAS No. 146014-71-3

Tert-butyl 2-fluoro-6-iodobenzoate

Cat. No. B3104089
Key on ui cas rn: 146014-71-3
M. Wt: 322.11 g/mol
InChI Key: WAWODSZRJQRWBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05317023

Procedure details

N,N-Dimethylformamide di-t-butyl acetal (3.8 ml, 3.2 g) was added to a stirred mixture of 2-fluoro-6-iodobenzoic acid (1.25 g) in toluene (25 ml). The mixture was then stirred at 90° for 4 h, allowed to stand at room temperature for 60 h before further dimethylformamide di-t-butyl acetal (1 ml, 0.85 g) was added and heating continued at 90° for 90 min. After cooling, the orange solution was washed with water (50 ml), brine (50 ml), 10% aqueous lithium chloride solution and 8% aqueous sodium bicarbonate solution (50 ml), dried and concentrated in vacuo-to afford an orange liquid (1.9 g). Purification by chromatography eluting with System A (1:1) gave the title compound (1.37 g) as an orange liquid.
Quantity
3.8 mL
Type
reactant
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:5][CH:6]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])N(C)C)(C)(C)C.[F:15][C:16]1[CH:24]=[CH:23][CH:22]=[C:21]([I:25])[C:17]=1C(O)=O>C1(C)C=CC=CC=1>[F:15][C:16]1[CH:24]=[CH:23][CH:22]=[C:21]([I:25])[C:17]=1[C:6]([O:10][C:11]([CH3:12])([CH3:13])[CH3:14])=[O:5]

Inputs

Step One
Name
Quantity
3.8 mL
Type
reactant
Smiles
C(C)(C)(C)OC(N(C)C)OC(C)(C)C
Name
Quantity
1.25 g
Type
reactant
Smiles
FC1=C(C(=O)O)C(=CC=C1)I
Name
Quantity
25 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)(C)(C)OC(N(C)C)OC(C)(C)C

Conditions

Stirring
Type
CUSTOM
Details
The mixture was then stirred at 90° for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
heating
WAIT
Type
WAIT
Details
continued at 90° for 90 min
Duration
90 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
WASH
Type
WASH
Details
the orange solution was washed with water (50 ml), brine (50 ml), 10% aqueous lithium chloride solution and 8% aqueous sodium bicarbonate solution (50 ml)
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo-to

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
FC1=C(C(=O)OC(C)(C)C)C(=CC=C1)I
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: CALCULATEDPERCENTYIELD 125.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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